N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-hydroxy-2-methyl-4-(methylthio)butyl group, which introduces a branched alkyl chain with a hydroxyl and methylthio moiety.
- N2-substituent: A thiophen-2-ylmethyl group, incorporating a sulfur-containing heteroaromatic ring.
Below, we compare its hypothetical properties and synthesis with structurally similar compounds.
Properties
IUPAC Name |
N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-13(18,5-7-19-2)9-15-12(17)11(16)14-8-10-4-3-6-20-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPNFHXHMNQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in various scientific fields due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step organic reaction involving the formation of the hydroxy-methyl-thio butyl chain followed by the reaction with thiophen-2-ylmethyl derivatives. The general synthetic route includes:
- Formation of Hydroxy-Methyl-Thio Butyl Chain :
- Reaction of 2-methyl-2-hydroxybutanol with methylthio reagents.
- Oxalamide Formation :
- The intermediate is then reacted with thiophen-2-ylmethyl derivatives in the presence of a base.
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy and methylthio groups are critical for binding affinity and reactivity, potentially influencing enzyme activity or receptor interactions. Ongoing studies aim to elucidate the specific pathways involved in its action.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
| Bacillus subtilis | High |
Antifungal Activity
In vitro studies have demonstrated antifungal properties against several strains, including:
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus flavus | High |
| Trichophyton longifucus | Moderate |
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. Further research is needed to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various synthesized oxalamides, including this compound, found that it exhibited stronger antibacterial activity compared to similar compounds lacking the methylthio group. This suggests a structure-activity relationship where specific functional groups enhance biological efficacy.
- Cytotoxicity Assessment : In a cytotoxicity assay using brine shrimp, the compound showed promising results, indicating potential toxicity towards cancer cells while being less harmful to normal cells.
- Mechanistic Studies : Ongoing research is focusing on elucidating the exact molecular targets affected by this compound, which may include specific enzymes involved in metabolic pathways or signaling cascades related to cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and representative oxalamides from the evidence:
Key Observations :
- Thiophene vs.
- Methylthio Group : The 4-(methylthio)butyl chain could increase lipophilicity (logP) compared to methoxy or hydroxylated analogues (e.g., S336), affecting membrane permeability and metabolic stability .
- Hydroxyl Group : The 2-hydroxy moiety may improve aqueous solubility relative to fully hydrophobic substituents (e.g., chlorophenyl in GMC-3) but could also increase susceptibility to glucuronidation .
Insights :
- The target compound’s synthesis would likely require stereochemical control due to its branched N1-substituent, similar to Compound 13 .
- The thiophen-2-ylmethyl group might necessitate protecting-group strategies to avoid side reactions during coupling.
Lipophilicity and Solubility
- Target Compound : Predicted higher logP than S336 (due to methylthio group) but lower than chlorophenyl derivatives (e.g., GMC-3) .
- Hydroxy Group Impact: The hydroxyl moiety could reduce logP by ~1–2 units compared to non-hydroxylated analogues, improving solubility .
Metabolic Stability
Toxicological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
